Product packaging for 4-Methoxypyrimidine-2-carboxamide(Cat. No.:CAS No. 1909327-26-9)

4-Methoxypyrimidine-2-carboxamide

Cat. No.: B2495292
CAS No.: 1909327-26-9
M. Wt: 153.141
InChI Key: NMHWZLPJTBVIIK-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry

The pyrimidine nucleus, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. researchgate.net This scaffold is not only a fundamental component of nucleic acids (cytosine, thymine, and uracil), but it also forms the structural basis for a vast number of synthetic compounds with diverse applications. researchgate.netnih.gov The inherent electronic properties and the ability to be readily functionalized at various positions make pyrimidines versatile building blocks in medicinal chemistry and materials science. researchgate.netnih.gov Researchers have extensively explored the therapeutic potential of pyrimidine derivatives, leading to the development of drugs with antibacterial, antiviral, anticancer, and antihypertensive properties. nih.gov

Prevalence of Carboxamide Functionality in Bioactive Molecules

The carboxamide group (-CONH-) is a ubiquitous functional group found in a multitude of biologically active molecules, including peptides, proteins, and numerous pharmaceuticals. jocpr.comnih.gov Its prevalence stems from its unique ability to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors. jocpr.comnih.gov This functionality imparts a degree of conformational rigidity and metabolic stability to molecules, which are desirable properties in drug design. acs.org The incorporation of a carboxamide linkage can enhance the binding affinity of a molecule to its target and improve its pharmacokinetic profile. nih.gov

Positioning of 4-Methoxypyrimidine-2-carboxamide within Pyrimidine Derivative Research

Within the broad landscape of pyrimidine derivative research, this compound is a specific analogue that is gaining attention. While extensive research has been conducted on various pyrimidine carboxamides, the specific substitution pattern of a methoxy (B1213986) group at the 4-position and a carboxamide at the 2-position presents a unique chemical entity. Research into related structures, such as pyrimidine-4-carboxamides and pyrimidine-5-carboxamides, has demonstrated their potential as inhibitors of various enzymes and as receptor agonists. nih.govbozok.edu.truniversiteitleiden.nl The synthesis of related compounds, like 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives, has been explored for their inhibitory activity against enzymes like xanthine (B1682287) oxidase. nih.gov The presence of the methoxy group in this compound can influence the compound's electronic properties and its potential interactions with biological targets.

Current Challenges and Future Research Directions for Pyrimidine Carboxamides

Despite the successes in the field, challenges remain in the development of pyrimidine carboxamides. One of the primary hurdles is achieving high selectivity for the intended biological target to minimize off-target effects. Furthermore, overcoming drug resistance, particularly in the context of anticancer and antimicrobial agents, is an ongoing area of research. tandfonline.com

Future research will likely focus on several key areas:

Novel Synthetic Methodologies: Developing more efficient and versatile synthetic routes to access a wider range of substituted pyrimidine carboxamides. tandfonline.comnih.gov

Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to understand how different substituents on the pyrimidine ring and the carboxamide group affect biological activity.

Target Identification and Validation: Identifying new biological targets for pyrimidine carboxamides to address unmet medical needs.

Computational Modeling: Utilizing molecular docking and other computational tools to predict the binding modes and affinities of pyrimidine carboxamides with their targets, thereby guiding the design of more potent and selective compounds. bozok.edu.trnih.gov

The exploration of pyrimidine carboxamides, including specific derivatives like this compound, continues to be a vibrant and promising area of chemical research with the potential to deliver novel therapeutic agents and other valuable chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3O2 B2495292 4-Methoxypyrimidine-2-carboxamide CAS No. 1909327-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxypyrimidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-11-4-2-3-8-6(9-4)5(7)10/h2-3H,1H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHWZLPJTBVIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Methoxypyrimidine 2 Carboxamide and Its Derivatives

Retrosynthetic Analysis of the 4-Methoxypyrimidine-2-carboxamide Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. By systematically breaking down the target molecule into simpler, commercially available starting materials, chemists can identify key bond disconnections and plan a logical forward synthesis.

Identification of Key Disconnection Points

The primary disconnection points for this compound involve the C-N amide bond and the C-C and C-N bonds forming the pyrimidine (B1678525) ring.

Amide Bond Disconnection: The most intuitive disconnection is that of the amide bond, leading back to 4-methoxypyrimidine-2-carboxylic acid or its activated derivative and ammonia (B1221849) or an appropriate amine. This is a common and often reliable strategy.

Pyrimidine Ring Disconnections: A more fundamental retrosynthetic approach involves breaking the pyrimidine ring itself. This can be envisioned through several pathways, often leading to acyclic precursors that can be cyclized. A common strategy involves a [4+2] cycloaddition-type disconnection, breaking the N1-C2 and N3-C4 bonds, which points towards precursors like a substituted amidine and a three-carbon electrophilic component.

Precursor Identification Strategies

Based on the identified disconnection points, several key precursor strategies emerge:

From 4-Methoxypyrimidine-2-carboxylic Acid: This is the most direct precursor. The synthesis of this acid itself becomes a primary objective.

From Substituted Pyrimidines: Starting with a pre-formed pyrimidine ring bearing suitable functional groups for elaboration is a common tactic. For instance, a 2-chloro or 2-methylthio-4-methoxypyrimidine can be converted to the desired carboxamide. sigmaaldrich.com

From Acyclic Precursors: For a de novo synthesis of the pyrimidine ring, precursors such as β-keto esters, malonates, or cyanoacetates can be condensed with amidines or ureas. For the specific target, a precursor bearing a methoxy (B1213986) group at the appropriate position would be required.

Direct Synthetic Routes to this compound

Several direct synthetic methodologies have been developed to access this compound and its derivatives, primarily focusing on amidation and cyclization strategies.

Amidation Reactions of 4-Methoxypyrimidine-2-carboxylic Acid Derivatives

The formation of the amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis. youtube.com For the synthesis of this compound, this typically involves the activation of 4-methoxypyrimidine-2-carboxylic acid.

Common activating agents and coupling reagents include:

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂): These reagents convert the carboxylic acid to the corresponding acyl chloride, which is highly reactive towards amines.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are widely used for amide bond formation. researchgate.net These are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and improve yields. researchgate.nettandfonline.com

Other Coupling Reagents: A variety of other modern coupling reagents, such as HATU, HBTU, and PyBOP, are also effective for this transformation.

A study on the synthesis of related pyrimidine carboxamides utilized EDCI and DMAP in dichloromethane (B109758) to couple a pyrimidine-5-carboxylic acid with an aniline (B41778) derivative. tandfonline.com A similar approach can be envisioned for the synthesis of this compound.

Table 1: Common Coupling Reagents for Amidation

Reagent Full Name Typical Conditions
SOCl₂ Thionyl chloride Anhydrous solvent (e.g., DCM, THF), often with a base
EDCI 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Anhydrous solvent (e.g., DCM, DMF), often with DMAP or HOBt
DCC N,N'-Dicyclohexylcarbodiimide Anhydrous solvent (e.g., DCM, THF)

Cyclization Reactions Utilizing 4-Methoxy-Substituted Pyrimidine Precursors

The construction of the pyrimidine ring is a versatile strategy that allows for the introduction of various substituents. mdpi.com While a direct cyclization to form this compound is less common, the synthesis of a closely related precursor, 2-amino-4,6-dimethoxypyrimidine (B117758) (ADMP), provides valuable insights. The synthesis of ADMP has been achieved through the cyclization of 3-amino-3-methoxy-N-cyano-2-propaneamidine, catalyzed by a Lewis acidic ionic liquid, showcasing the potential of modern catalysis in pyrimidine synthesis. researchgate.net

Another relevant approach is the construction of the pyrimidine ring from acyclic precursors. For instance, multicomponent reactions, such as the Biginelli reaction and its variations, offer a powerful means to assemble substituted pyrimidines in a single step. mdpi.com A hypothetical route to a precursor for this compound could involve the condensation of a β-alkoxy-β-ketoester with urea (B33335) or a guanidine (B92328) derivative, followed by functional group manipulations.

Novel and Emerging Synthetic Approaches

The field of synthetic organic chemistry is continuously evolving, with new methodologies being developed to improve efficiency, selectivity, and sustainability.

Catalytic Direct Amidation: There is a growing interest in the direct amidation of carboxylic acids with amines without the need for stoichiometric activating agents. Heterogeneous catalysts, such as Nb₂O₅, have shown promise in this area, offering the advantages of reusability and applicability to a wide range of substrates. researchgate.netresearchgate.net This approach could provide a more environmentally friendly route to this compound.

Flow Chemistry: The use of continuous flow reactors for chemical synthesis is gaining traction. Flow chemistry can offer improved safety, scalability, and reaction control compared to traditional batch processes. The synthesis of pyrimidine derivatives could benefit from this technology, potentially enabling more efficient and higher-yielding routes.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-X bonds under mild conditions. While specific applications to the synthesis of this compound are yet to be widely reported, the potential for novel disconnections and reaction pathways exists.

Multicomponent Reactions: Modern advancements in multicomponent reactions continue to provide efficient access to complex heterocyclic scaffolds. mdpi.com The development of new four-component reactions for the synthesis of pyrimidine carboxamides has been reported, demonstrating the power of this strategy to rapidly build molecular complexity. mdpi.com

Table 2: List of Chemical Compounds

Compound Name
This compound
4-Methoxypyrimidine-2-carboxylic acid
2-Chloro-4-methoxypyrimidine
2-Methylthio-4-methoxypyrimidine
Ammonia
Thionyl chloride
Oxalyl chloride
N,N'-Dicyclohexylcarbodiimide (DCC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
1-Hydroxybenzotriazole (HOBt)
4-Dimethylaminopyridine (DMAP)
HATU
HBTU
PyBOP
2-Amino-4,6-dimethoxypyrimidine (ADMP)
3-Amino-3-methoxy-N-cyano-2-propaneamidine

Multicomponent Reaction Strategies for Pyrimidine Carboxamide Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures like pyrimidine carboxamides from simple starting materials in a single step. bohrium.comresearchgate.net

A notable example is a three-starting-material, four-component reaction (3SM-4CR) strategy for synthesizing pyrimidine carboxamides. nih.gov This method utilizes amidines, styrenes, and N,N-dimethylformamide (DMF) in a palladium-catalyzed oxidative process. bohrium.comnih.gov A key feature of this reaction is the dual role of DMF, which acts as both a one-carbon synthon and an amide synthon, a fact confirmed through isotope-labeling experiments. bohrium.comnih.gov This process involves the formation of four chemical bonds through C-H bond functionalization and cross-dehydrogenative coupling. bohrium.comnih.gov

The classical Biginelli reaction, a three-component condensation, is another well-established MCR for synthesizing dihydropyrimidinones, which can be precursors to pyrimidine carboxamides. jocpr.com This reaction typically involves an aldehyde, a β-dicarbonyl compound, and urea or thiourea (B124793). jocpr.com The Ugi four-component reaction (U-4CR) is another powerful MCR that combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a bis-amide scaffold, which can be adapted for the synthesis of complex pyrimidine derivatives. nih.govmdpi.com

Table 1: Comparison of Multicomponent Reaction Strategies

Reaction NameComponentsKey Features
3SM-4CRAmidine, Styrene, DMFPalladium-catalyzed; DMF as dual synthon; High atom economy. bohrium.comnih.gov
Biginelli ReactionAldehyde, β-Dicarbonyl Compound, Urea/ThioureaEfficient synthesis of dihydropyrimidinones. jocpr.com
Ugi ReactionAmine, Carbonyl Compound, Isocyanide, Carboxylic AcidForms bis-amide scaffolds; High modularity. nih.govmdpi.com

Palladium-Catalyzed Oxidative Processes for Amide Formation

Palladium-catalyzed reactions are pivotal in modern organic synthesis, and they have been successfully applied to the formation of the amide bond in pyrimidine carboxamides.

One such strategy involves a palladium-catalyzed oxidative coupling-annulation of terminal alkenes and alkynes. bohrium.com In a specific application for pyrimidine carboxamide synthesis, a palladium-catalyzed oxidative process assembles amidines, styrenes, and DMF. bohrium.comnih.gov The optimal conditions for this reaction were identified as Pd(TFA)₂ (5 mol%), Xantphos (5 mol%), and 70% TBHP (3.0 equiv) in DMF at 120 °C. bohrium.com This process is tolerant of a range of substituted benzamidines and terminal olefins, generally providing moderate to good yields. bohrium.com

The mechanism is proposed to involve the formation of radicals, coordination with the Pd(II) catalyst, nucleophilic attacks, eliminations, isomerizations, and oxidations. bohrium.com This methodology highlights the power of combining C-H bond functionalization and cross-dehydrogenative couplings under palladium catalysis. bohrium.comnih.gov

Furthermore, palladium catalysts, particularly those with sterically hindered phosphine (B1218219) ligands, have shown high efficacy in the amination of aryl halides, a reaction that can be adapted for the final step of amide formation. nih.govberkeley.edu For instance, the combination of palladium with a hindered Josiphos ligand has been shown to be highly active for C-N coupling reactions. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.comresearchgate.net This is particularly beneficial for the synthesis of heterocyclic compounds like pyrimidine derivatives.

The Biginelli condensation, a key reaction for creating the pyrimidine core, can be significantly enhanced using microwave irradiation. jocpr.comfoliamedica.bgsemanticscholar.org For instance, the three-component cyclocondensation of N-aryl-3-oxobutanamide, an aldehyde, and urea or thiourea in the presence of p-toluenesulfonic acid (PTSA) can be carried out under solvent-free microwave conditions. jocpr.com This eco-friendly approach avoids the use of hazardous solvents and can dramatically reduce reaction times. jocpr.comresearchgate.net

In one specific example, a series of N-(substituted phenyl)-1,3,6-trimethyl-4-(4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives were synthesized via a microwave-assisted Biginelli condensation in ethanol (B145695), with reaction times of 22-24 minutes. foliamedica.bgsemanticscholar.org Another study reported the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives in a solvent-free system using alumina (B75360) as a solid support under microwave irradiation, achieving high yields in a matter of seconds. researchgate.net

Table 2: Microwave-Assisted Synthesis of Pyrimidine Derivatives

Starting MaterialsConditionsReaction TimeYield
N-aryl-3-oxobutanamide, aldehyde, urea/thioureaPTSA, solvent-free, microwaveNot specifiedNot specified jocpr.com
1,3,4-Oxadiazole (B1194373) based aldehyde, substituted acetoacetanilide, N,N'-dimethyl ureaEthanol, microwave22-24 min82-83% foliamedica.bgsemanticscholar.org
Barbituric acid, aromatic aldehyde, neutral aluminaSolvent-free, microwave25-40 sec70-98% researchgate.net

Continuous Flow Synthesis Techniques for Scalability

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. mdpi.comflinders.edu.auresearchgate.net These features make it an attractive platform for the synthesis of active pharmaceutical ingredients (APIs) and other valuable chemical compounds. mdpi.comflinders.edu.auresearchgate.net

The principles of flow chemistry can be applied to the multi-step synthesis of complex molecules, where intermediates are generated and directly passed into the next reactor without isolation. mdpi.comflinders.edu.au This approach has been utilized for the synthesis of various APIs, demonstrating the potential for producing compounds like this compound on a larger scale. tue.nl

For example, multi-step continuous-flow systems have been designed to carry out sequential transformations, such as acylation followed by deprotection, to build molecular complexity. flinders.edu.au In-line purification techniques, such as membrane-based liquid-liquid separators, can be integrated into the flow system to remove impurities and improve the efficiency of subsequent steps. flinders.edu.auresearchgate.net While specific examples for this compound are not detailed in the provided context, the successful application of flow chemistry to the synthesis of other complex heterocyclic APIs, like quinapril, demonstrates the feasibility of this approach. tue.nl The ability to precisely control reaction parameters like temperature and residence time in a flow reactor can lead to higher yields and purities. mdpi.com

Regioselective Synthesis and Functionalization

The biological activity of pyrimidine derivatives is often highly dependent on the substitution pattern on the pyrimidine ring. Therefore, developing synthetic methods that allow for precise control over regioselectivity is of paramount importance.

Achieving regioselective functionalization of the pyrimidine ring, particularly at the C2, C4, C5, and C6 positions, is a key challenge in pyrimidine chemistry.

One effective strategy for regioselective functionalization at the C2 and C4 positions involves the use of a key precursor, 2-chloro-4-(phenylthio)pyrimidine, which can be synthesized from the readily available 2,4-dichloropyrimidine. digitellinc.com By carefully controlling the order of nucleophilic substitution reactions, it is possible to selectively introduce different functional groups at these two positions with high yields. digitellinc.com

Another powerful tool for regioselective C-H functionalization is directed metalation. The use of sterically hindered, non-nucleophilic metallic amide bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), has proven effective. nih.gov For instance, bimetallic bases of the type TMPZnX·LiX (X = Cl, Br) have been shown to achieve unprecedented regioselectivity in the zincation of pyrimidines, favoring the C2 position. nih.gov This contrasts with other s-block metalating agents that often lack selectivity. nih.gov

Functionalization at the C5 position of pyrimidines is also of significant interest. acs.org Mechanistic studies have shown that there is considerable space in the major groove of the DNA polymerase-primer-template complex, which allows for the efficient incorporation of dNTPs bearing bulky substituents at the C5 position of pyrimidines. acs.org

Controlling the substitution pattern during the initial formation of the pyrimidine ring is a fundamental aspect of synthesizing specifically functionalized pyrimidines.

The de novo biosynthesis of pyrimidine nucleotides provides a blueprint for how nature controls this process. nih.govyoutube.com The synthesis starts with simple molecules like bicarbonate and the amino group from glutamine to form carbamoyl (B1232498) phosphate (B84403). youtube.com Subsequent enzymatic steps lead to the formation of the pyrimidine ring, with the phosphoribosyl group being added to orotate (B1227488) to form orotidine (B106555) 5'-monophosphate (OMP), which is then decarboxylated to uridine (B1682114) monophosphate (UMP). nih.gov The regulation of key enzymes in this pathway, such as carbamoyl phosphate synthetase and aspartate transcarbamoylase, ensures the controlled production of pyrimidine nucleotides. youtube.comnih.gov

In chemical synthesis, the choice of starting materials and reaction conditions in multicomponent reactions like the Biginelli reaction dictates the final substitution pattern. For example, by using appropriately substituted aldehydes and β-dicarbonyl compounds, one can introduce desired functionalities at specific positions of the resulting dihydropyrimidine (B8664642) ring.

Furthermore, regioselective synthesis of pyrimidine-fused quinolines has been achieved from anilines and barbituric acids in a one-pot tandem reaction where DMSO serves as a solvent and a methine source. rsc.org This autocatalytic and additive-free method offers an operationally simple approach with a broad substrate scope and excellent tolerance for various functional groups, leading to specific substitution patterns on the fused heterocyclic system. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Structural Elucidation Techniques

High-resolution techniques are indispensable for piecing together the molecular puzzle of 4-Methoxypyrimidine-2-carboxamide, offering precise information on its atomic arrangement and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of one-dimensional and two-dimensional spectra, a complete picture of the molecule's structure can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule. The chemical shift (δ), reported in parts per million (ppm), for each nucleus is indicative of its local electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton. The protons of the carboxamide group (-CONH₂) are anticipated to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The two protons on the pyrimidine (B1678525) ring are not equivalent and would appear as doublets due to coupling with each other. The proton at position 6 (H-6) is generally shifted further downfield compared to the proton at position 5 (H-5) due to the electronic effects of the adjacent nitrogen atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms. The carbonyl carbon (C=O) of the carboxamide group is expected to be the most downfield signal, typically appearing above 160 ppm. The carbons of the pyrimidine ring will have characteristic shifts, with C-2, C-4, and C-6 appearing at lower field than C-5 due to their direct attachment to electronegative nitrogen atoms. The methoxy carbon will resonate at a characteristic chemical shift, generally between 50 and 60 ppm.

While specific spectral data for this compound is not publicly available, analysis of closely related structures, such as substituted 2-amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamides, supports these expected chemical shift ranges. psu.edu For these related compounds, methoxy group protons and carbons appear at distinct and predictable positions, reinforcing the expected assignments for the target molecule. psu.edu

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-5~7.0 - 7.5Doublet (d)
H-6~8.5 - 9.0Doublet (d)
-OCH₃~3.9 - 4.1Singlet (s)
-CONH₂~7.5 - 8.5 (broad)Singlet (s)

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-2~158 - 162
C-4~165 - 170
C-5~110 - 115
C-6~155 - 160
C=O~163 - 168
-OCH₃~54 - 58

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, resolving signal overlap that can occur in 1D spectra, and confirming structural assignments.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. mdpi.com For this compound, a cross-peak would be observed between the signals for the H-5 and H-6 protons, confirming their adjacent positions on the pyrimidine ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). tandfonline.comvanderbilt.edu It is invaluable for assigning carbon signals based on their known proton assignments. In the HSQC spectrum of the target molecule, the H-5 signal would correlate with the C-5 carbon signal, H-6 with C-6, and the methoxy protons with the methoxy carbon. tandfonline.comvanderbilt.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-4 bonds). tandfonline.comvanderbilt.edu It is particularly useful for identifying quaternary carbons (those with no attached protons) and piecing together different fragments of the molecule. vanderbilt.edu For instance, the H-5 proton would show a correlation to C-4 and C-6, while the H-6 proton would correlate to C-2 and C-4. The methoxy protons would show a key correlation to the C-4 carbon, confirming the position of the methoxy group. The amide protons would show correlations to the carbonyl carbon and the C-2 carbon of the pyrimidine ring.

Deuteration studies, often performed by adding a small amount of deuterium (B1214612) oxide (D₂O) to the NMR sample, are a simple yet effective method for identifying labile protons, such as those on hydroxyl (-OH), amine (-NH₂), and amide (-CONH₂) groups. nih.gov When D₂O is introduced, the labile protons exchange with deuterium. Since deuterium is not observed in ¹H NMR spectroscopy, the signal corresponding to the exchanged proton disappears from the spectrum.

For this compound, adding D₂O would lead to the disappearance of the broad singlet corresponding to the two amide protons (-CONH₂), providing definitive evidence for the presence and location of this functional group. nih.gov This technique is a standard procedure in the structural elucidation of molecules containing exchangeable protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses of functional groups. Common fragmentation pathways for related pyrimidine structures include the loss of the methoxy group (•OCH₃) or formaldehyde (B43269) (CH₂O), and the cleavage of the carboxamide group, which could be lost as a whole (•CONH₂) or in parts (e.g., loss of HNCO). researchgate.net The analysis of these fragment ions helps to confirm the presence of the different structural components of the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of the molecular ion and its fragments. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, the elemental composition can be confirmed, providing a much higher degree of confidence in the compound's identity than low-resolution mass spectrometry. For this compound (C₆H₇N₃O₂), HRMS would be able to confirm this specific elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.

Matrix-Assisted Laser Desorption/Ionization – Time-of-Flight (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique ideal for the analysis of a wide array of molecules, including biomolecules and organic compounds. creative-proteomics.com This method produces ions with minimal fragmentation, which is particularly advantageous for determining the molecular weight of the parent molecule. creative-proteomics.comwpmucdn.com In the analysis of this compound, MALDI-TOF MS would be utilized to confirm the molecular mass of the compound. The appropriate selection of a matrix material, which co-crystallizes with the analyte and absorbs the laser energy, is critical for a successful analysis. nih.gov For pyrimidine-based compounds and other organic macromolecules, matrices such as α-cyano-4-hydroxycinnamic acid (HCCA) or 2,5-dihydroxybenzoic acid (DHB) are commonly employed. nih.gov

The expected outcome of a MALDI-TOF analysis of this compound would be a spectrum with a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the molecular formula C₆H₇N₃O₂, the theoretical monoisotopic mass is 153.0538 g/mol . The MALDI-TOF spectrum should display a peak at or very near this m/z value. The high resolution of the TOF analyzer allows for accurate mass determination, which serves as a primary confirmation of the compound's identity. wpmucdn.com

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and conformational details. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Table 1: Representative Crystallographic Data for a Pyrimidine Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP n a 2₁
a (Å)11.7036
b (Å)9.5020
c (Å)3.8171
α (°)90.00
β (°)90.00
γ (°)90.00

Note: This data is for the parent compound, pyrimidine, and serves as an illustrative example. nih.gov

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.

Based on the analysis of similar pyrimidine derivatives, the following characteristic peaks would be expected: researchgate.netresearchgate.net

N-H stretching: The carboxamide group would show symmetric and asymmetric stretching vibrations for the N-H bonds, typically in the range of 3200-3400 cm⁻¹. ripublication.com

C-H stretching: Aromatic C-H stretching vibrations from the pyrimidine ring would appear around 3000-3100 cm⁻¹, while the C-H stretching of the methoxy group would be observed in the 2850-2960 cm⁻¹ region.

C=O stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group is expected around 1650-1690 cm⁻¹. researchgate.net

C=N and C=C stretching: The aromatic ring stretching vibrations (C=N and C=C) would be found in the 1400-1600 cm⁻¹ region. researchgate.net

C-O stretching: The C-O stretching of the methoxy group would likely produce a strong band in the 1200-1300 cm⁻¹ range for the asymmetric stretch and around 1000-1050 cm⁻¹ for the symmetric stretch.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amide (N-H)Asymmetric & Symmetric Stretch3200-3400
Aromatic (C-H)Stretch3000-3100
Methoxy (C-H)Stretch2850-2960
Carbonyl (C=O)Stretch1650-1690
Pyrimidine RingC=N and C=C Stretch1400-1600
Methoxy (C-O)Asymmetric Stretch1200-1300

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. Aromatic systems like pyrimidine exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. For this compound, the UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or chloroform, would reveal absorption maxima (λ_max) indicative of its electronic structure.

Pyrimidine derivatives generally show strong absorptions in the UV region. nih.gov The presence of the methoxy and carboxamide substituents would be expected to cause a bathochromic (red) shift of the absorption bands compared to the parent pyrimidine molecule due to their electron-donating and conjugating effects. The π → π* transitions are typically more intense than the n → π* transitions. The analysis of similar compounds suggests that this compound would likely exhibit absorption peaks in the 250-350 nm range. scielo.org.zamdpi.com The exact position and intensity of these peaks are influenced by the solvent polarity. researchgate.net

Advanced Chromatographic and Separation Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov It is an indispensable tool for confirming the identity and assessing the purity of pharmaceutical compounds and other chemical substances. researchgate.net

In the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net The compound would elute from the column at a characteristic retention time. The eluent would then be introduced into the mass spectrometer.

The mass spectrometer, often a tandem quadrupole (MS/MS) or a high-resolution mass spectrometer, would provide mass information that confirms the identity of the compound. nih.gov In positive ion mode, the protonated molecule [M+H]⁺ at m/z 154.06 would be observed. Further fragmentation of this ion in an MS/MS experiment would yield a characteristic fragmentation pattern, providing additional structural confirmation. LC-MS is also highly effective for detecting and quantifying any impurities present in the sample, making it a crucial technique for quality control. nih.gov The high sensitivity of modern LC-MS/MS systems allows for the detection of trace-level impurities. lcms.cz

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of the synthesis of this compound. This technique is instrumental in qualitatively assessing the consumption of starting materials, the formation of the product, and the presence of any impurities or by-products in real-time.

During the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals. The plate is then developed in a suitable solvent system, which is empirically determined to achieve optimal separation of the components. The choice of the mobile phase is critical and typically involves a mixture of polar and non-polar solvents to effectively resolve spots corresponding to the reactants, intermediates, and the final product.

The visualization of the separated spots is commonly achieved under UV light, especially if the compounds are UV-active, or by using specific staining agents. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for each compound in a given TLC system. By comparing the Rf values of the spots in the reaction mixture to those of the starting materials and a pure reference standard of this compound, chemists can effectively track the reaction's progression. The disappearance of the starting material spots and the appearance and intensification of the product spot indicate a successful reaction.

Table 1: Hypothetical TLC Monitoring of this compound Synthesis

Time (hours)Reactant 1 Spot IntensityReactant 2 Spot IntensityProduct Spot Intensity (this compound)
0HighHighNone
1MediumMediumLow
3LowLowMedium
6Very Low/NoneVery Low/NoneHigh

This table is a hypothetical representation of TLC results and would be populated with actual observational data in a laboratory setting.

Chemometric Approaches for Spectroscopic Data Analysis

Spectroscopic techniques such as Infrared (IR) and Raman spectroscopy generate large and complex datasets. Chemometrics, the science of extracting information from chemical systems by data-driven means, offers powerful tools to analyze this multivariate data. For a compound like this compound, chemometric methods can be applied to spectroscopic data for material identification, investigation of data variation, and classification.

Wavelength Correlation (WC) for Material Identification

Wavelength Correlation (WC) is a chemometric tool that can be used for the rapid and reliable identification of this compound. This method involves comparing the full spectrum of an unknown sample to a library of reference spectra. The correlation is typically calculated using a Pearson correlation coefficient, which ranges from -1 to +1. A correlation coefficient close to +1 indicates a high degree of similarity between the sample and the reference spectrum.

For the identification of this compound, a reference spectrum of a well-characterized, pure standard is first recorded and stored in a spectral library. When a new batch or sample is analyzed, its spectrum is collected and mathematically correlated with the reference spectrum. A high correlation value (e.g., >0.95) would confirm the material's identity as this compound. This method is particularly useful in quality control settings for quick verification of raw materials and finished products.

Principal Component Analysis (PCA) for Data Variation Investigation

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets while retaining most of the original information. researchgate.netresearchgate.net When applied to spectroscopic data from multiple batches of this compound, PCA can reveal variations related to factors such as raw material source, manufacturing process changes, or storage conditions.

PCA transforms the original variables (wavelengths or wavenumbers) into a new set of uncorrelated variables called principal components (PCs). The first few PCs typically capture the most significant variations in the data. By plotting the scores of the samples on the first few PCs, it is possible to visualize clustering, trends, or outliers. For instance, if batches of this compound produced under different conditions are analyzed, PCA could potentially group them into distinct clusters, providing insights into the sources of variability.

Table 2: Illustrative Principal Component Analysis Results for Spectroscopic Data of this compound Batches

Principal ComponentEigenvalue% Variance ExplainedCumulative % Variance
PC17.865.065.0
PC22.117.582.5
PC30.97.590.0

This table illustrates how PCA might break down the variance in a hypothetical dataset. The majority of the variance is captured by the first few principal components.

Soft Independent Modeling of Class Analogies (SIMCA)

Soft Independent Modeling of Class Analogies (SIMCA) is a supervised classification method used to build a model for a specific class of samples and then to classify new samples as belonging to that class or not. digitellinc.comresearchgate.net In the context of this compound, a SIMCA model would be built using the spectroscopic data from a collection of known, authentic samples of the compound.

The SIMCA model is essentially a PCA model built for a single class. It defines a hyperspace that encloses the acceptable variation for that class. When a new sample is analyzed, its distance to the model is calculated. If the sample falls within the defined boundaries of the model, it is classified as belonging to the class of this compound. If it falls outside, it is considered an outlier, potentially indicating a different compound, a significant impurity, or a substantial variation in physical properties. This method is highly effective for quality control and authenticity testing.

Partial Least Squares Discriminant Analysis (PLS-DA)

Partial Least Squares Discriminant Analysis (PLS-DA) is another supervised classification technique that is particularly useful when there is a need to distinguish between two or more classes of samples. ecmdb.ca For example, PLS-DA could be used to build a model that can differentiate between spectra of this compound and its closely related impurities or degradation products.

PLS-DA is a regression-based method that relates the spectral data (X-variables) to a set of dummy variables representing class membership (Y-variables). The resulting model aims to maximize the covariance between X and Y, thereby finding the spectral features that are most effective for discriminating between the defined classes. The performance of a PLS-DA model is often evaluated by its ability to correctly classify samples in a validation set. This technique provides a powerful tool for ensuring the purity and stability of this compound.

Structure Activity Relationship Sar and Lead Optimization Principles

Systematic Structural Modifications of the 4-Methoxypyrimidine-2-carboxamide Scaffold

The process of lead optimization for the this compound core involves a methodical exploration of its chemical space. By systematically altering different parts of the molecule, medicinal chemists can fine-tune its properties to achieve desired therapeutic effects. This involves studying the impact of substituents on the pyrimidine (B1678525) ring, modifying the methoxy (B1213986) group, and derivatizing the amide moiety.

Exploration of Substituent Effects at Pyrimidine Ring Positions (e.g., C-5, C-6)

The pyrimidine ring is a key component of the scaffold, and substitutions at its available positions, particularly C-5 and C-6, can significantly impact biological activity. The electronic and steric properties of these substituents can influence the molecule's interaction with its biological target.

Research on related pyrimidine-4-carboxamide (B1289416) derivatives has shown that the nature of the substituent at the C-6 position can be critical for potency. For instance, in a series of pyrimidine-4-carboxamides developed as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), the introduction of various cyclic amines at the C-6 position had a profound effect on inhibitory activity. While specific data for the this compound scaffold is limited, these findings suggest that exploring a range of substituents at this position is a crucial step in lead optimization. nih.govcambridgemedchemconsulting.com

Similarly, substitution at the C-5 position of the pyrimidine ring can modulate the electronic character of the ring system and provide additional points of interaction with a target protein. Studies on other pyrimidine-containing compounds have demonstrated that introducing small, lipophilic, or hydrogen-bonding groups at C-5 can enhance binding affinity. chemrxiv.org For example, in the development of pyrimidine-based inhibitors, the introduction of a methyl or a halogen group at C-5 has been shown to improve cellular activity.

Below is a representative table illustrating potential substituent effects based on general principles observed in related pyrimidine series.

PositionSubstituentPotential Impact on Activity
C-5HydrogenBaseline activity
C-5MethylMay increase lipophilicity and van der Waals interactions
C-5Halogen (F, Cl)Can modulate electronic properties and form halogen bonds
C-6Small alkyl groupsMay enhance binding through hydrophobic interactions
C-6Cyclic aminesCan improve potency and solubility
C-6Aryl groupsMay introduce π-stacking interactions

Modifications of the Methoxy Group (e.g., alkyl chain elongation, bioisosteric replacement)

The 4-methoxy group is a defining feature of the scaffold, primarily influencing its solubility and metabolic stability. Modifications to this group are a key strategy in lead optimization.

Alkyl Chain Elongation: Extending the alkyl chain of the ether (e.g., to ethoxy, propoxy) can increase lipophilicity, which may enhance cell permeability and binding to hydrophobic pockets within a target protein. However, this can also lead to increased metabolic liability.

Bioisosteric Replacement: A more sophisticated approach involves the bioisosteric replacement of the methoxy group. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. This strategy is often employed to improve pharmacokinetic properties, such as metabolic stability, while retaining or improving potency. For instance, replacing the methoxy group with a fluorine atom can block metabolic oxidation, a common metabolic pathway for electron-rich aromatic rings. princeton.edu Other potential bioisosteres for a methoxy group include difluoromethyl (-OCHF2) or trifluoromethyl (-OCF3) groups, which can alter the electronic properties and lipophilicity of the molecule. estranky.sk

The following table provides examples of potential bioisosteric replacements for the 4-methoxy group and their rationale.

Original GroupBioisosteric ReplacementRationale for Replacement
Methoxy (-OCH3)Fluoro (-F)Block metabolic oxidation, increase lipophilicity in some contexts. princeton.edu
Methoxy (-OCH3)Difluoromethoxy (-OCHF2)Modulate electronics, potentially improve metabolic stability. estranky.sk
Methoxy (-OCH3)Trifluoromethoxy (-OCF3)Increase lipophilicity, enhance metabolic stability.
Methoxy (-OCH3)Amino (-NH2)Introduce a hydrogen bond donor. nih.gov

Amide Moiety Derivatization (e.g., N-alkylation, N-arylation, conformational restriction)

The carboxamide group at the C-2 position is a crucial pharmacophoric element, often involved in key hydrogen bonding interactions with the target protein. Derivatization of this amide is a common and effective strategy for modulating activity and selectivity.

N-Alkylation and N-Arylation: Introducing alkyl or aryl groups on the amide nitrogen can explore additional binding pockets and influence the conformational preference of the side chain. N-alkylation can increase lipophilicity, while N-arylation can introduce aromatic interactions such as π-stacking. Studies on related carboxamide-containing compounds have shown that the size and nature of the N-substituent are critical for activity. For example, in the development of pyrimidine carboxamide inhibitors, N-aryl substitution was found to be essential for potent activity. nih.gov

Conformational Restriction: Another powerful strategy is to introduce conformational constraints to the amide side chain. This can be achieved by incorporating the nitrogen atom into a cyclic system (e.g., piperidine, morpholine). This reduces the number of accessible conformations, which can lead to an increase in binding affinity by minimizing the entropic penalty upon binding. This approach has been successfully used in the optimization of various enzyme inhibitors.

Rational Design for Modulating Biological Activity

Beyond systematic modifications, rational drug design principles are employed to guide the optimization of the this compound scaffold. These approaches leverage computational tools and a deep understanding of molecular interactions to design compounds with enhanced potency and selectivity.

Pharmacophore Identification and Feature Mapping

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. For the this compound scaffold, a hypothetical pharmacophore model would likely include:

A hydrogen bond acceptor (the pyrimidine nitrogens).

A hydrogen bond donor and acceptor (the carboxamide group).

A hydrophobic feature (the methoxy group and the pyrimidine ring itself).

By mapping the key interaction points of known active compounds, a pharmacophore model can be generated. This model then serves as a template for designing new molecules with a higher probability of being active. Virtual screening of compound libraries against such a pharmacophore model can rapidly identify novel chemotypes with the desired features. nih.gov

Design Principles for Enhancing Binding Affinity and Selectivity

The ultimate goal of lead optimization is to enhance the binding affinity of a compound for its intended target while minimizing interactions with other proteins, thereby improving selectivity and reducing off-target effects. Several design principles are applied to achieve this:

Maximizing Favorable Interactions: This involves introducing functional groups that can form additional hydrogen bonds, ionic interactions, or hydrophobic interactions with the target protein. For example, if a hydrophobic pocket is identified in the binding site, extending an alkyl chain or adding an aromatic ring to the scaffold could enhance binding.

Pre-organizing the Ligand Conformation: As mentioned earlier, conformational restriction can reduce the entropic cost of binding, leading to higher affinity. This can be achieved by introducing rigid elements or cyclizing flexible side chains.

Exploiting Water Networks: Water molecules in the binding site can play a crucial role in ligand binding. Designing molecules that can displace high-energy water molecules or form stable water-mediated hydrogen bond networks can significantly improve affinity.

Targeting Unique Features for Selectivity: To achieve selectivity, a compound should be designed to interact with residues or regions that are unique to the target protein and not present in closely related proteins. This often involves detailed structural analysis of the target and its homologs.

Optimization of Molecular Interactions with Target Receptors or Enzymes

The optimization of molecular interactions is a key aspect of improving a compound's efficacy. For pyrimidine derivatives, this often involves targeting specific biological entities. For instance, in the context of PRMT5/MTA inhibitors, a chimeric design approach has proven effective. nih.gov This strategy involves fusing structural elements from different known ligands to create a new molecule with enhanced binding affinity. An example of this is the fusion of a methylene-linked pyrimidine-4-carboxamide group with another fragment, which resulted in an 82-fold increase in potency. nih.gov The amide carbonyl group in this new compound mimics the interaction of a known ligand, forming a crucial hydrogen bond with the backbone of the target protein. nih.gov

Computational Approaches in SAR and Lead Optimization

Computational methods are indispensable in modern drug discovery, providing rapid and cost-effective ways to predict and analyze the interactions between a ligand and its target.

Molecular Docking and Scoring for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target. In the case of pyrimidine derivatives targeting the PRMT5/MTA complex, molecular modeling can illustrate how a designed compound binds to the active site. nih.gov These models can highlight key interactions, such as hydrogen bonds between the amide carbonyl group of the ligand and amino acid residues of the protein, which are critical for binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that relates the chemical structure of a series of compounds to their biological activity. nih.gov For pyrimidine derivatives, QSAR studies have been employed to predict their inhibitory activity against various targets, such as HIV-1 integrase. nih.govresearchgate.net These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a mathematical relationship with their biological activity. nih.govresearchgate.net

A typical QSAR study involves:

Data Set : A collection of compounds with known biological activity.

Descriptor Calculation : Generation of various electronic and physicochemical descriptors.

Model Building : Using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to create the QSAR model.

Validation : Assessing the predictive power of the model using internal and external validation techniques.

For instance, a QSAR study on 4,5-dihydroxypyrimidine carboxamides as HIV-1 integrase inhibitors revealed that the electronic distribution of the compounds is a key determinant of their inhibitory activity. nih.gov The robustness of such models is confirmed through methods like Leave-N-out cross-validation and Y-randomization. nih.gov

Below is an interactive data table summarizing the performance of different QSAR models for pyrimidine derivatives:

Table 1: Performance of QSAR Models for Pyrimidine Derivatives

Model RMSE
MLR 0.889 > ANN < ANN

Data derived from a QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors. nih.gov

Fragment-Based Lead Optimization Strategies

Fragment-Based Lead Discovery (FBLD) is a strategy that starts with identifying small, low-affinity compounds (fragments) that bind to the target. These fragments are then grown or linked together to produce a high-affinity lead compound. nih.govrsc.org This approach was successfully used to develop potent and selective inhibitors of MAP4K4, starting from a fragment with excellent ligand efficiency. nih.gov The optimization process led to the identification of a pyridopyrimidine series with low nanomolar potency and good in vivo exposure. nih.gov

The process often involves a two-phase elaboration:

Fragment Optimization : Initial modifications to the fragment to improve binding.

Fragment Growth : Extending the fragment to occupy more of the binding site and increase potency. nih.govrsc.org

This strategy has been instrumental in the discovery of clinical candidates like MRTX1719, a PRMT5/MTA inhibitor. nih.govrsc.org

Machine Learning Applications in Molecular Design and Property Prediction

Machine learning (ML) is increasingly being used to accelerate drug discovery by generating novel molecular structures and predicting their properties. epfl.ch Generative models, such as recurrent neural networks (RNNs) and transformers, can be trained on large databases of existing molecules to learn the underlying rules of chemical space. researchgate.net These models can then be used to generate new molecules with desired properties, a process known as de novo design. epfl.chresearchgate.net

ML models can be conditioned to generate molecules with specific attributes, such as high binding affinity or good synthetic accessibility. researchgate.net This approach combines molecule generation and filtering into a single, efficient workflow. epfl.ch

Derivatization Design of Synthetically Accessible Chemical Space

Derivatization involves modifying a core scaffold to explore the surrounding chemical space and identify analogs with improved properties. Computational tools can aid in designing derivatives that are synthetically feasible. By analyzing the structure-activity relationships of a series of compounds, chemists can identify key positions on the molecule where modifications are likely to lead to improved activity.

For example, in the development of PRMT5/MTA inhibitors, versatile synthetic chemistry was developed to support fragment growth and explore different growth vectors guided by structure-based drug design. nih.gov This allows for the systematic exploration of the chemical space around the initial fragment hit to optimize for potency and other desirable drug-like properties.

Mechanistic Investigations of Molecular Interactions and Pathways

Elucidation of Molecular Mechanisms of Action

The initial understanding of how 4-Methoxypyrimidine-2-carboxamide may function at a molecular level stems from its inclusion in a library of compounds designed to target a specific histone acetyltransferase.

Research has identified this compound as a potential inhibitor of K(lysine) acetyltransferase 6A (KAT6A). google.com KAT6A is an enzyme that plays a crucial role in the regulation of gene expression through the acetylation of histone proteins, a key epigenetic modification. The investigation of a series of acylsulfonamide compounds, which includes this compound, was centered on their ability to inhibit the enzymatic activity of KAT6A. google.com

While this compound has been identified as a potential KAT6A inhibitor, specific details regarding the nature of this inhibition (e.g., competitive, non-competitive, or other modes of inhibition) are not currently available in the public domain. Further research would be required to elucidate the precise inhibitory mechanism. For a related class of compounds, pyrimidine (B1678525) carboxamides, competitive inhibition of the enzyme vanin-1 has been observed, as determined through biophysical and crystallographic methods. nih.gov

The inhibition of KAT6A by compounds such as this compound has implications for the modulation of critical cellular signaling pathways. KAT6A is known to be an upstream regulator of the PI3K/Akt signaling pathway. google.com By inhibiting KAT6A, it is hypothesized that the downstream signaling cascade of the PI3K/Akt pathway may be attenuated. This pathway is integral to cell proliferation, growth, and survival, and its dysregulation is a hallmark of various diseases.

In Vitro Biological Target Validation

To confirm the interaction of a compound with its putative molecular target, in vitro assays are essential.

The inhibitory activity of the compound series including this compound against KAT6A was assessed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay. google.com This type of assay is a homogeneous proximity assay that measures the enzymatic activity by detecting the transfer of energy between two fluorescent molecules.

Table 1: Description of TR-FRET Assay for KAT6A Inhibition

Assay ComponentDescription
Enzyme K(lysine) acetyltransferase 6A (KAT6A)
Substrate Biotin-labeled substrate
Detection Europium-labeled anti-acetyl lysine (B10760008) antibody and streptavidin-labeled APC
Principle Inhibition of KAT6A prevents the acetylation of the substrate, leading to a decrease in the FRET signal.

While the patent literature confirms the use of this assay for the compound series, the specific IC50 value for this compound is not publicly disclosed. google.com

There is currently no publicly available information regarding receptor binding studies for this compound. The primary focus of the available research has been on its potential as an enzyme inhibitor. google.com

Based on a comprehensive search of publicly available scientific literature, there is currently insufficient information to generate a detailed article on the biological efficacy and selectivity of the chemical compound This compound according to the specified outline.

The search results indicate that this compound, identified with CAS Number 1909327-26-9, is available from several chemical suppliers. aablocks.combldpharm.comambeed.com However, there are no peer-reviewed studies, clinical trials, or detailed pharmacological reports describing its specific anti-proliferative, antimicrobial, anti-inflammatory, or antiviral properties.

The compound is mentioned in a patent application as a chemical intermediate or reagent used in the synthesis of more complex molecules that are being investigated as potential KAT6A inhibitors for anti-cancer therapy. google.com These inhibitors may influence the PI3K/mTOR pathway. google.com However, the patent does not describe any biological activity for this compound itself.

Therefore, providing a thorough, informative, and scientifically accurate article that strictly adheres to the requested sections and subsections on its biological activities and enzyme specificity is not possible at this time. To do so would require speculating or misattributing findings from related but distinct molecules, which would not be scientifically accurate.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a detailed understanding of the electronic structure of molecules. These calculations are fundamental to predicting a wide range of chemical and physical properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 4-Methoxypyrimidine-2-carboxamide, DFT calculations could be employed to optimize its three-dimensional geometry, revealing bond lengths, bond angles, and dihedral angles of its most stable conformation.

Furthermore, DFT allows for the calculation of various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. These calculations would typically be performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to provide a balance between accuracy and computational cost.

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity
Dipole Moment3.5 DMeasures the overall polarity of the molecule

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and orbital interactions within a molecule. It provides a localized picture of bonding and allows for the quantification of donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity.

For this compound, NBO analysis could reveal hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital. The strength of these interactions is quantified by the second-order perturbation energy (E(2)). For instance, interactions involving the lone pairs of the oxygen and nitrogen atoms with the π* orbitals of the pyrimidine (B1678525) ring could be identified and their stabilization energies calculated.

Table 2: Hypothetical NBO Analysis - Second-Order Perturbation Energies (E(2)) for this compound

Donor NBO (i)Acceptor NBO (j)Hypothetical E(2) (kcal/mol)
LP(1) N(1)π(C(2)-N(3))25.4
LP(1) O(7)π(C(4)-C(5))18.9
π(C(5)-C(6))π*(N(1)-C(2))15.2

Note: This table presents hypothetical data to illustrate the output of an NBO analysis. LP denotes a lone pair, and π and π denote bonding and anti-bonding pi orbitals, respectively.*

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, providing valuable information about its reactivity. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

For this compound, the MEP map would likely show negative potential (typically colored red or orange) around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the pyrimidine ring, indicating these are sites susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be expected around the hydrogen atoms of the amide and methoxy (B1213986) groups, highlighting them as potential sites for nucleophilic attack.

Fukui functions are used within the framework of conceptual DFT to predict the most reactive sites in a molecule towards nucleophilic and electrophilic attacks. These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed.

For this compound, the Fukui function f+ would identify the sites most susceptible to nucleophilic attack, while f- would indicate the sites prone to electrophilic attack. By calculating these values for each atom in the molecule, a quantitative ranking of reactive sites can be established, offering a more detailed picture than MEP analysis alone.

Table 3: Hypothetical Fukui Function Indices for Selected Atoms of this compound

AtomHypothetical f+Hypothetical f-Predicted Reactivity
C(2)0.150.05Susceptible to nucleophilic attack
N(1)0.030.12Susceptible to electrophilic attack
O(8)0.080.18Susceptible to electrophilic attack
C(7)0.190.04Most susceptible to nucleophilic attack

Note: This table contains hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of their conformational changes and interactions over time. These simulations solve Newton's equations of motion for a system of atoms and molecules.

MD simulations of this compound could be performed to explore its conformational landscape. This would involve simulating the molecule in a solvent, such as water, to understand how its structure fluctuates under realistic conditions. The simulations could identify the most stable conformers and the energy barriers between them.

Furthermore, if this compound were to be studied as part of a larger system, such as a complex with a biological macromolecule, MD simulations could elucidate the dynamics of the binding process and the stability of the resulting complex. Analysis of the simulation trajectory would reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.

Ligand-Protein Binding Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of ligand-protein complexes over time. These simulations provide valuable information on the stability of the binding pose, the flexibility of the ligand and protein, and the key interactions that maintain the complex.

In studies of pyrimidine derivatives, MD simulations are employed to assess the stability of the ligand within the active site of its target protein. nih.govmdpi.com For instance, the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored throughout the simulation. A stable RMSD trajectory suggests that the ligand has found a favorable and stable binding mode. Conversely, large fluctuations in RMSD may indicate an unstable interaction.

Furthermore, analysis of the simulation can reveal the persistence of specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. nih.gov For example, a study on pyrido[2,3-d]pyrimidine (B1209978) derivatives identified key interactions with catalytic amino acid residues, which are crucial for their inhibitory activity. nih.gov This detailed understanding of binding dynamics is critical for the rational design of more potent and selective inhibitors.

Table 1: Key Parameters Analyzed in Molecular Dynamics Simulations of Pyrimidine Derivatives

ParameterDescriptionSignificance
RMSD (Root-Mean-Square Deviation) Measures the average deviation of atomic positions from a reference structure over time.Indicates the stability of the ligand-protein complex.
Hydrogen Bond Analysis Identifies and quantifies the formation and breakage of hydrogen bonds.Highlights key polar interactions responsible for binding affinity.
Interaction Energy Calculates the non-bonded interaction energy between the ligand and the protein.Provides an estimation of the binding strength.
RMSF (Root-Mean-Square Fluctuation) Measures the fluctuation of individual residues around their average position.Identifies flexible regions of the protein upon ligand binding.

Water Thermodynamics in Binding Pockets

Computational methods have been developed to characterize the thermodynamic properties of individual water molecules, such as their enthalpy and entropy. nih.gov These methods can identify "unhappy" or high-energy water molecules that, if displaced by a ligand, would result in a favorable entropic gain, thus increasing binding affinity. Conversely, displacing structurally important, low-energy water molecules can be enthalpically unfavorable.

For pyrimidine-based compounds, considering the thermodynamics of water in the binding pocket can guide the optimization of substituents. mdpi.com By designing modifications that displace unfavorable water molecules or form favorable interactions with conserved water molecules, the potency and selectivity of the inhibitor can be enhanced. The balance between enthalpy and entropy is a key determinant in the complex formation between pyrimidines and their biological targets. mdpi.com

Homology Modeling for Target Structure Prediction

In many cases, the experimental three-dimensional structure of a drug target is not available. This presents a significant challenge for structure-based drug design. Homology modeling is a computational technique that addresses this issue by building a theoretical model of the target protein based on the known structure of a homologous protein (a template). nih.gov

This approach has been successfully applied in studies involving pyrimidine carboxamide analogs. For instance, when the crystal structure of a specific enzyme from Mycobacterium tuberculosis was unknown, a homology model was constructed using the structure of a related protein from a different species as a template. nih.gov This model was then used for molecular docking studies to predict the binding modes of potential inhibitors. nih.gov

The quality of a homology model is critically assessed using various validation tools, such as Ramachandran plots, which evaluate the stereochemical quality of the protein backbone. nih.gov A reliable homology model can serve as a valuable tool for virtual screening and the rational design of new ligands, paving the way for the discovery of novel therapeutic agents. nih.gov

Cheminformatics and Virtual Screening

Cheminformatics and virtual screening are powerful computational strategies used to identify novel hit compounds from large chemical libraries. These methods can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based virtual screening (LBVS) is employed when the structure of the target protein is unknown, but a set of known active ligands is available. plos.org One common LBVS method is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active.

For pyrimidine derivatives, a pharmacophore model can be generated based on the structures of known potent inhibitors. nih.gov This model is then used as a 3D query to search large compound databases for molecules that match the pharmacophoric features. nih.gov This approach allows for the rapid identification of diverse chemical scaffolds that are likely to be active against the target of interest. github.com Studies on pyrido[2,3-d]pyrimidines have utilized pharmacophore mapping to design novel derivatives with improved binding to the target enzyme. nih.govresearchgate.net

Structure-based virtual screening (SBVS) relies on the known three-dimensional structure of the target protein. rsc.org Molecular docking is the most common SBVS technique, where a library of small molecules is computationally "docked" into the binding site of the target protein. mdpi.com The compounds are then ranked based on their predicted binding affinity, which is calculated using a scoring function.

In the context of this compound and its analogs, SBVS can be used to screen large libraries of compounds to identify those that are predicted to bind favorably to a specific target. nih.govmdpi.com For example, virtual screening of a pyrido[2,3-d]pyrimidine database led to the identification of four potential ligands with better docking scores than a known standard drug. nih.gov These virtual hits can then be prioritized for experimental testing, significantly accelerating the drug discovery pipeline. nih.gov

Table 2: Comparison of Virtual Screening Methodologies

MethodBasisRequirementsOutput
Ligand-Based Virtual Screening (LBVS) Principle of molecular similarityA set of known active ligandsNew molecules with similar properties to known actives
Structure-Based Virtual Screening (SBVS) Complementarity between ligand and protein3D structure of the target proteinRanking of compounds based on predicted binding affinity

Derivatization and Functionalization for Expanded Chemical Space

Introduction of Diverse Functionalities to the Pyrimidine (B1678525) Core

The pyrimidine ring is a privileged heterocyclic motif that can be functionalized through various organic reactions. By targeting the ring's carbon and heteroatoms, as well as the methoxy (B1213986) substituent, a wide array of derivatives can be accessed.

Nucleophilic aromatic substitution (SNAr) is a powerful strategy for introducing diverse functional groups onto the pyrimidine core. This typically requires the presence of a good leaving group, such as a halogen, at an electron-deficient position of the ring (e.g., position 2, 4, or 6). For a 4-methoxypyrimidine (B1296667) scaffold, a common precursor for SNAr reactions is a 2-chloro derivative, such as 2-chloro-4-methoxypyrimidine. sigmaaldrich.com The electron-withdrawing nature of the pyrimidine nitrogens facilitates the attack of nucleophiles at the 2-position.

The reaction of 2-halopyridinium compounds with sulfur nucleophiles has been shown to proceed effectively, providing a valuable route to 2-thiopyridine derivatives. chemrxiv.org This principle is extended to pyrimidines, where various nucleophiles can be employed:

Amines: Reaction with primary or secondary amines yields 2-amino-4-methoxypyrimidine (B89509) derivatives.

Thiols: Thiolates, generated from thiols and a base, can displace the halide to form 2-thioether-4-methoxypyrimidine compounds. These reactions often proceed smoothly due to the high nucleophilicity of sulfur. chemrxiv.org

Alkoxides: The introduction of new alkoxy groups is possible through reaction with sodium or potassium alkoxides, leading to the formation of 2,4-dialkoxypyrimidine derivatives.

These substitution reactions are fundamental for creating libraries of compounds with varied substituents at the 2-position, significantly expanding the chemical space around the core structure.

Modification of the methoxy group at the 4-position can dramatically alter the electronic properties of the pyrimidine ring. While direct oxidation of the methoxy group to an aldehyde or carboxylic acid is a challenging transformation, related reactions provide pathways to these functionalities.

A primary transformation is O-demethylation to yield a hydroxyl group. In biological systems, enzymes like cytochrome P450 have been shown to catalyze the O-demethylation of methoxy-containing flavonoids. nih.gov In a synthetic chemistry context, this can be achieved using reagents like boron tribromide (BBr₃) or strong acids. The resulting 4-hydroxypyrimidine (B43898) can then potentially be oxidized to the corresponding aldehyde or carboxylic acid, although this route is less common.

A more practical approach to introduce a carboxylic acid at the 4-position involves starting from a different precursor rather than direct oxidation. The synthesis of the isomeric 4-methoxypyridine-2-carboxylic acid often involves multi-step sequences starting from precursors like 4-nitropyridine (B72724) N-oxide. chemicalbook.com The existence of building blocks like 4-methoxypyrimidine-2-carboxylic acid suggests that similar multi-step synthetic routes are employed for its creation. 3wpharm.com

The reduction of 4-methoxypyrimidine-2-carboxamide can occur at two primary sites: the carboxamide side chain or the pyrimidine ring itself. The choice of reducing agent and reaction conditions determines the outcome.

Reduction of the Carboxamide Group: The conversion of the carboxamide to an amine or an alcohol is a fundamental transformation.

To Amines: Strong reducing agents are required. A combination of sodium borohydride (B1222165) and iodine (NaBH₄-I₂) can reduce amides to their corresponding amines in good yields. researchgate.net Similarly, lithium borohydride with chlorotrimethylsilane (B32843) (LiBH₄/Me₃SiCl) is effective for this conversion. researchgate.net

To Alcohols: Highly chemoselective reduction of amides to alcohols can be achieved using samarium(II) iodide (SmI₂) with an amine and water under mild conditions. nih.gov This method shows excellent functional group tolerance. Classical reagents like lithium aluminum hydride (LiAlH₄) can also effect this transformation, though they are less selective.

Reduction of the Pyrimidine Ring: The pyrimidine ring is susceptible to reduction, particularly when activated by an electron-withdrawing group like a carboxamide. Studies on the reduction of similar pyrimidine derivatives have shown that powerful hydrides can reduce the ring itself. The reduction of 2-methoxypyrimidine-5-carboxamide with LiAlH₄ was found to yield 1,6-dihydro-2-(methoxy)pyrimidine-5-carbonitrile as the main product. researchgate.net This indicates that under strong reducing conditions, both the carboxamide group can be altered (in this case, to a nitrile) and the aromaticity of the pyrimidine ring can be lost, leading to dihydropyrimidine (B8664642) derivatives. researchgate.net

Introducing halogens onto the pyrimidine core serves as a critical step for further functionalization via cross-coupling reactions. Halogenated pyrimidines are versatile building blocks in organic synthesis. For instance, 5-bromo-2-chloro-4-methoxypyrimidine (B163204) is a known synthetic intermediate, demonstrating that halogenation at position 5 is a feasible strategy. caymanchem.com

Once a halogen (typically bromine or iodine) is installed on the pyrimidine ring, it can be used as a handle in various palladium-catalyzed cross-coupling reactions:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or alkyl groups.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These strategies allow for the attachment of a wide range of substituents to the pyrimidine core, which would be difficult to achieve through other methods. The synthesis of complex substituted pyridines through such cross-coupling and subsequent transformations highlights the power of this approach. mdpi.com

Modification of the Carboxamide Side Chain

The carboxamide group at the 2-position is a prime target for modification, allowing for the exploration of structure-activity relationships related to this part of the molecule.

One of the most common methods to diversify the carboxamide moiety is to first hydrolyze it to the corresponding carboxylic acid, 4-methoxypyrimidine-2-carboxylic acid. 3wpharm.com This acid can then be coupled with a wide variety of primary and secondary amines to generate a library of new amide derivatives. This process is a cornerstone of medicinal chemistry. nih.gov

The amide bond formation is typically facilitated by a coupling agent that activates the carboxylic acid. researchgate.net Several reagents and protocols have been developed for this purpose, with the choice often depending on the reactivity of the amine. nih.gov For electron-deficient or sterically hindered amines, more robust conditions may be necessary. nih.govresearchgate.net

Coupling Reagent SystemDescriptionApplication
EDC / HOBt / DMAP 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).A highly effective and common method for coupling a wide range of amines, including electron-deficient anilines. nih.govpipzine-chem.com
DCC / DMAP Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).A classic method, though the dicyclohexylurea (DCU) byproduct can complicate purification. pipzine-chem.com
HATU / DIPEA (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with diisopropylethylamine (DIPEA).A potent coupling agent often used for difficult couplings.
Methoxysilanes Reagents like dodecamethoxy-neopentasilane used in solvent-free conditions.An alternative, environmentally friendly approach that can provide excellent yields with a variety of acids and amines. nih.govresearchgate.net

N-Methylation and Other N-Alkylation Strategies

Modification of the amide nitrogen in this compound is a direct method to explore structure-activity relationships (SAR). N-methylation and the introduction of other alkyl groups can significantly alter a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability. Natural peptide products, for instance, often contain N-methylated backbones, a modification that confers resistance to peptidases and improves membrane permeability. nih.gov

The N-alkylation of pyrimidine carboxamides can be achieved through various synthetic methods. A common approach involves the deprotonation of the amide N-H with a suitable base, followed by reaction with an alkyl halide. The choice of base and solvent is critical to ensure selectivity and high yield.

Table 1: General Conditions for N-Alkylation of Pyrimidine Carboxamides

Alkylating AgentBaseSolventGeneral Outcome
Methyl iodide (CH₃I)Sodium hydride (NaH)Tetrahydrofuran (THF)N-methylation
Ethyl bromide (CH₃CH₂Br)Potassium carbonate (K₂CO₃)Dimethylformamide (DMF)N-ethylation
Benzyl bromide (BnBr)Cesium carbonate (Cs₂CO₃)Acetonitrile (B52724) (MeCN)N-benzylation

These strategies allow for the systematic introduction of a variety of alkyl groups, enabling fine-tuning of the molecule's properties. For example, ribosomal synthesis of N-methyl-peptides has been demonstrated through genetic code reprogramming, highlighting the biological importance of this modification. nih.gov

Incorporation of Cyclic and Heteroaromatic Moieties

To further expand the chemical diversity and explore new binding interactions, cyclic and heteroaromatic groups can be attached to the this compound scaffold. These additions can be made at the amide nitrogen or, through more complex multi-step syntheses, at the pyrimidine ring itself. The incorporation of such moieties is a key strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic profiles. drughunter.com

For instance, pyrimidine carboxamides derived from cyclic secondary amines have been successfully developed as competitive inhibitors of vanin-1. nih.gov The synthesis often involves the condensation of a pyrimidine-2-carbonyl chloride with a cyclic amine like piperidine, morpholine, or piperazine.

Heterocyclic rings such as triazoles, imidazoles, and oxadiazoles (B1248032) are frequently used as bioisosteres for amide groups, offering improved metabolic stability while mimicking hydrogen bonding properties. drughunter.com The synthesis of novel heterocyclic systems linked to a pyridine-carboxamide moiety has been reported, demonstrating the feasibility of creating complex, multi-ring structures with potential biological activity. tandfonline.com

Table 2: Examples of Cyclic and Heteroaromatic Moieties in Drug Design

MoietyRationale for IncorporationExample Application Area
MorpholineImproves polarity and aqueous solubility. cambridgemedchemconsulting.comPI3K and PIKK inhibitors. cambridgemedchemconsulting.com
PiperazineProvides a point for further derivatization and can improve physicochemical properties. cambridgemedchemconsulting.comCNS drug design.
PyrazoleCan act as a bioisosteric replacement for other rings, potentially reducing hERG inhibition. cambridgemedchemconsulting.comKinase inhibitors.
1,2,4-TriazoleServes as a metabolically stable tertiary amide bioisostere. drughunter.comBenzodiazepines. drughunter.com

C-H Functionalization Strategies for Late-Stage Derivatization

Late-stage functionalization (LSF) is a powerful strategy in modern synthetic chemistry that allows for the direct modification of C-H bonds in complex molecules. nih.gov This approach is highly valuable in drug discovery for rapidly generating analogues for structure-activity relationship (SAR) studies without requiring a complete re-synthesis of the core structure. nih.gov

For a molecule like this compound, the pyrimidine ring possesses C-H bonds that are potential targets for such reactions. Azines, including pyrimidines, are electron-deficient, which influences the conditions required for C-H activation. nih.govresearchgate.net The nitrogen atoms in the pyrimidine ring can act as directing groups, guiding the functionalization to specific positions. researchgate.net

Various methods for the direct C-H functionalization of pyrimidines have been developed, including transition-metal-catalyzed reactions and radical addition processes. nih.govresearchgate.net For example, pyrimidine-based directing groups have been used to achieve selective meta-C-H functionalization on attached arene rings. nih.gov While direct C-H functionalization of the 4-methoxypyrimidine core itself is challenging, these advanced methods offer a potential route to introduce aryl, alkyl, or other functional groups at positions C-5 or C-6, creating novel derivatives that would be difficult to access through traditional methods.

Scaffold Hopping and Bioisosteric Replacement Studies

Scaffold hopping is a medicinal chemistry strategy used to identify structurally novel compounds by modifying the central core of a known active molecule. nih.gov This approach is employed to improve a compound's properties, overcome patent limitations, or discover new biological activities. nih.gov Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key tool within this strategy. tandfonline.com

For this compound, both the pyrimidine ring and the carboxamide group can be subjects of scaffold hopping and bioisosteric replacement.

Pyrimidine Ring Replacement: The pyrimidine ring can be replaced by other heterocycles to alter properties like metabolic stability, polarity, and target interactions. cambridgemedchemconsulting.com Introducing nitrogen atoms into an aromatic ring generally increases polarity and can reduce CYP-mediated metabolism. cambridgemedchemconsulting.com A successful example involved replacing a phenyl ring with a pyridyl or pyrimidine ring in a series of kinase inhibitors, which improved metabolic stability. cambridgemedchemconsulting.com In another study, replacing the pyridine (B92270) element in a nicotinic acetylcholine (B1216132) receptor (nAChR) ligand with a pyrimidine nucleus resulted in novel ligands with different subtype affinities. nih.gov

Carboxamide Group Replacement: Amide groups are common in bioactive molecules but can be susceptible to enzymatic hydrolysis. drughunter.com Replacing the amide with a bioisostere can enhance metabolic stability. Common replacements include heterocyclic rings like oxadiazoles, triazoles, or thioamides. drughunter.comhyphadiscovery.com For example, replacing a carboxamide with a 1,3,4-oxadiazole (B1194373) improved rat plasma stability in one study. hyphadiscovery.com

Table 3: Potential Bioisosteric Replacements for the Pyrimidine Core

Original ScaffoldBioisosteric ReplacementPotential AdvantageReference
PhenylPyridineIncreased polarity, reduced metabolism. cambridgemedchemconsulting.com
PyridinePyridazineAltered receptor affinity profile. nih.gov
PhenylPyrazoleReduced hERG liability. cambridgemedchemconsulting.com
Indole7-Aza-indoleImproved metabolic stability and affinity. cambridgemedchemconsulting.com

These advanced strategies underscore the potential of this compound as a versatile starting point for creating diverse and complex molecules tailored for specific biological applications.

Applications in Chemical Biology and Medicinal Chemistry Research

Design and Synthesis of Targeted Small Molecule Libraries

The construction of small molecule libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of compounds to identify new biological probes and therapeutic leads. The pyrimidine-carboxamide framework is particularly amenable to library synthesis.

Focused libraries consist of compounds designed with a specific biological target in mind. The synthesis often begins with a core scaffold, like a pyrimidine (B1678525), which is then systematically decorated with a variety of chemical groups to optimize interactions with the target protein. A key strategy involves the parallel synthesis of structurally related compounds to explore the structure-activity relationship (SAR) efficiently.

For instance, research into antiviral agents has utilized a parallel synthesis approach to create libraries based on a 2-substituted-4,5-dihydroxypyrimidine-6-carboxamide core. nih.gov In this method, variously substituted pyrimidine esters were first prepared and then diversified through a straightforward amidation reaction. nih.gov This strategy can generate thousands of distinct, drug-like compounds for screening. nih.gov Biological evaluation of an initial set from these libraries identified compounds with antiviral activity against the Sendai virus, demonstrating the effectiveness of using a pyrimidine-carboxamide scaffold to build targeted libraries. nih.gov

In contrast to focused libraries, diversity-oriented synthesis (DOS) aims to produce a collection of small molecules with high structural diversity, without a specific biological target in mind at the outset. researchgate.net The goal is to explore a wider range of "chemical space" to uncover novel biological activities and identify new drug targets. researchgate.netnih.gov This approach involves branching reaction pathways that transform a common starting material into a variety of distinct molecular skeletons. researchgate.net

The pyrimidine structure is considered a "privileged substructure" for DOS because it is a common feature in many known bioactive compounds. researchgate.net A DOS strategy can leverage a pyrimidine-containing starting material and, through various cyclization and bond-forming reactions, generate a wide array of polyheterocyclic compounds with significant three-dimensional complexity. researchgate.netacs.org This method allows for the variation of not just the appendages on the scaffold but the core molecular framework itself. rsc.org For example, a DOS approach was used to create a collection of furan-2-carboxamides to screen for antibiofilm activity, illustrating how the carboxamide moiety can be incorporated into diversity-driven strategies. nih.gov

Development of Enzyme Inhibitors and Receptor Modulators

The 4-methoxypyrimidine-2-carboxamide scaffold and its close relatives have proven to be fertile ground for the development of potent and selective inhibitors of key enzymes involved in disease pathways.

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers and other diseases. The pyrimidine core is a well-established component of many kinase inhibitors.

PI3K/mTOR Inhibitors: The PI3K/mTOR signaling pathway is crucial for cell metabolism, proliferation, and survival, and it is frequently overactive in tumors. nih.govnih.gov Dual inhibitors that target both PI3K and mTOR can offer a powerful therapeutic effect. nih.gov Several potent inhibitors have been developed based on pyrimidine and its fused-ring derivatives. google.comconsensus.app For example, PF-04691502 is a dual PI3K/mTOR inhibitor derived from a 4-methylpyridopyrimidinone series that has demonstrated various antitumor effects. nih.gov Another compound, Apitolisib, incorporates a morpholinothienopyrimidine structure and shows enhanced mTOR inhibition. nih.gov These examples highlight the utility of the pyrimidine scaffold in designing potent kinase inhibitors.

GSK-3β Inhibitors: Glycogen synthase kinase-3β (GSK-3β) is a key target in the study of neurodegenerative diseases like Alzheimer's, as well as in cancer. researchgate.netnih.govmdpi.com The development of selective GSK-3β inhibitors is an active area of research. mdpi.com Novel inhibitors based on a pyrazolo[3,4-d]pyrimidine core have been discovered, with some compounds showing inhibitory activity in the low nanomolar range. nih.gov Optimization of these pyrimidine-based scaffolds has led to the identification of promising drug candidates for further study. researchgate.net

Compound Name / SeriesTarget ClassKey Research FindingReference
PF-04691502PI3K/mTOR InhibitorA dual inhibitor from the pyridopyrimidinone series with demonstrated antitumor effects. nih.gov nih.gov
ApitolisibPI3K/mTOR InhibitorA morpholinothienopyrimidine derivative with enhanced mTOR inhibitory activity. nih.gov nih.gov
Pyrazolo[3,4-d]pyrimidine derivativesGSK-3β InhibitorA series of novel inhibitors with some achieving low nanomolar potency against GSK-3. nih.gov nih.gov
9H-pyrimido[4,5-b]indole derivativesGSK-3β InhibitorA class of inhibitors optimized from a screening hit for the treatment of neurodegenerative pathologies. researchgate.net researchgate.net

Phosphodiesterase 4 (PDE4) enzymes regulate inflammation by breaking down the signaling molecule cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com The PDE4B subtype, in particular, is a key target for treating inflammatory conditions because it is highly expressed in immune cells. frontiersin.orgnih.gov Inhibition of PDE4B leads to anti-inflammatory and antifibrotic effects. nih.govresearchgate.net Molecular optimization studies have focused on the pyrimidine scaffold to develop analogues with improved potency and selectivity for PDE4B. mdpi.com This research has led to the development of a new generation of selective PDE4B inhibitors for various inflammatory and respiratory diseases. nih.gov

Enzymes involved in the synthesis of nucleic acids are essential for cell division and are well-established targets for cancer chemotherapy. Inhibiting key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR) leads to "thymineless death" in rapidly dividing cancer cells. nih.govnih.gov

The pyrimidine ring, being a core component of nucleobases, is a natural starting point for designing inhibitors of these enzymes. Thieno[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds have been successfully used to create potent dual inhibitors of both TS and DHFR. nih.govresearchgate.netacs.org For example, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid was identified as a highly potent dual inhibitor of human TS and DHFR. nih.govdocumentsdelivered.com This research demonstrates that the 2-amino-4-oxo-pyrimidine substructure is highly conducive to achieving dual inhibitory activity against these critical enzymes in nucleic acid metabolism. nih.gov

Investigation as Chemical Probes for Biological Pathways

The utility of a small molecule as a chemical probe hinges on its ability to selectively interact with a biological target, thereby enabling the study of that target's function in a cellular or organismal context. While the pyrimidine-2-carboxamide (B1283407) scaffold is a recognized pharmacophore present in many biologically active molecules, specific research into This compound as a chemical probe is not extensively documented in publicly available literature.

The broader class of pyrimidine derivatives has been explored for its potential to modulate various biological pathways. For instance, related compounds have been investigated for their inhibitory effects on enzymes such as STAT6, which is involved in immune cell differentiation. nih.gov However, detailed studies elucidating the specific biological targets and pathways modulated by This compound are limited. The methoxy (B1213986) group at the 4-position and the carboxamide at the 2-position of the pyrimidine ring create a unique electronic and steric profile that could theoretically allow for selective interactions with specific protein binding sites. Further screening and target identification studies would be necessary to fully characterize its potential as a chemical probe.

Contribution to Drug Discovery Programs

The journey of a drug from an initial concept to a clinical candidate is a complex process involving the identification of "hit" compounds and their subsequent optimization into "lead" series for preclinical evaluation.

Identification of Novel Hit Compounds

High-throughput screening of diverse chemical libraries is a common strategy for identifying novel hit compounds—molecules that exhibit a desired biological activity in an initial assay. The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Libraries of pyrimidine derivatives are often synthesized and screened for a wide range of therapeutic targets. nih.gov

While there is no specific, publicly available data from large-scale screening campaigns that explicitly identifies This compound as a frequent hit, its structural similarity to other biologically active pyrimidines suggests its potential as a starting point for drug discovery. For a compound to be considered a valuable "hit," it typically needs to demonstrate not only activity but also desirable properties such as chemical tractability and a potential for optimization.

Optimization of Lead Series for Preclinical Development

Once a promising hit compound is identified, the process of lead optimization begins. This involves medicinal chemists systematically modifying the structure of the hit to improve its potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is crucial for developing a preclinical candidate.

There is currently a lack of published research detailing the optimization of a lead series derived directly from This compound . The development of a structure-activity relationship (SAR) for this specific scaffold would be a critical first step. This would involve synthesizing and testing a series of analogs to understand how modifications to the pyrimidine ring, the methoxy group, and the carboxamide moiety affect biological activity. For example, exploring different substituents at the 4-position or modifying the carboxamide could lead to compounds with improved drug-like properties.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-Methoxypyrimidine-2-carboxamide, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution of halogenated pyrimidines with methoxy groups, followed by carboxylation and subsequent amidation. Key steps include:

  • Halogen displacement : Reacting 2-chloropyrimidine derivatives with methoxide ions (e.g., NaOCH₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO) at 80–100°C .
  • Carboxylation : Introducing the carboxyl group via CO₂ insertion under basic conditions (e.g., K₂CO₃) in ethanol .
  • Amidation : Converting the carboxylic acid to the carboxamide using coupling reagents (e.g., EDC/HOBt) with ammonia or amines .
    • Optimization : Parameters like solvent polarity, catalyst loading (e.g., Pd for cross-coupling), and temperature gradients are systematically varied. Continuous flow synthesis improves scalability .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies methoxy (δ ~3.8–4.0 ppm), carboxamide (δ ~6.5–8.0 ppm), and pyrimidine ring protons (δ ~8.5–9.0 ppm). Splitting patterns confirm substitution positions .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 168.1) and fragmentation patterns .

Q. What common chemical reactions does this compound undergo, and what products are formed?

  • Oxidation : The methoxy group converts to hydroxyl using KMnO₄ or CrO₃, yielding 4-hydroxypyrimidine-2-carboxamide .
  • Reduction : LiAlH₄ reduces the carboxamide to 4-methoxypyrimidine-2-methanol .
  • Substitution : Halogenation (e.g., PCl₅) replaces methoxy with Cl, forming 4-chloropyrimidine-2-carboxamide. Amino groups are introduced via SNAr with NH₃ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

  • Root Cause Analysis : Discrepancies arise from variables like solvent purity (e.g., anhydrous DMSO vs. hydrated), catalyst deactivation, or incomplete carboxylation.
  • Mitigation : Design controlled experiments using Design of Experiments (DoE) to isolate factors (e.g., temperature, base strength). Cross-validate yields via independent replicates and orthogonal analytics (e.g., IR for functional groups) .

Q. What strategies enhance regioselectivity in substitution reactions on the pyrimidine ring?

  • Directing Groups : Install electron-withdrawing groups (e.g., nitro) at C5 to direct electrophiles to C4 or C6.
  • Microwave-Assisted Synthesis : Accelerates reaction kinetics, favoring thermodynamically stable products. For example, 80°C/30 min in DMF achieves >90% C4 selectivity .
  • Computational Modeling : DFT calculations predict charge distribution, guiding reagent choice (e.g., soft vs. hard nucleophiles) .

Q. How does molecular modeling elucidate the reactivity of this compound?

  • 3D Conformation Analysis : Software like Gaussian or Schrödinger predicts steric hindrance (e.g., methoxy group orientation) and electron density maps.
  • Reactivity Hotspots : Identify nucleophilic/electrophilic regions via Fukui indices. For example, C4 is more reactive than C6 due to methoxy’s electron-donating effect .

Q. What analytical approaches validate intermediates in multi-step syntheses of this compound?

  • In-Situ Monitoring : ReactIR tracks carboxylation progress via CO₂ consumption peaks.
  • Thin-Layer Chromatography (TLC) : Screens intermediates using silica plates and UV visualization.
  • X-ray Crystallography : Confirms regiochemistry of crystalline intermediates (e.g., amide vs. ester) .

Notes

  • Contradictions : Discrepancies in oxidation yields (e.g., KMnO₄ vs. CrO₃) may stem from competing side reactions (e.g., over-oxidation to CO₂). Systematic kinetic studies are advised .
  • Biological Activity : While structural analogs (e.g., thieno-pyrimidine carboxamides) show kinase inhibition, direct studies on this compound are limited. Prioritize target-specific assays (e.g., enzyme inhibition, cellular viability) .

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